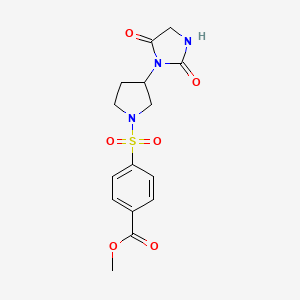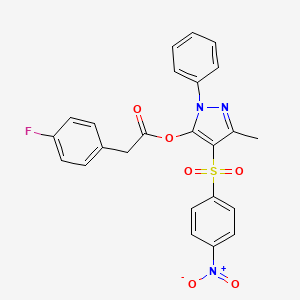
4-( (3-(2,5-dioxoimidazolidin-1-il)pirrolidin-1-il)sulfonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an imidazolidinone ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazolidinone intermediate, which is then reacted with a pyrrolidine derivativeReaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Mecanismo De Acción
The mechanism of action of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone and pyrrolidine rings may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)carboxylate): Similar structure but with a carboxylate group instead of a sulfonyl group.
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)acetate): Contains an acetate group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-24-14(20)10-2-4-12(5-3-10)25(22,23)17-7-6-11(9-17)18-13(19)8-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBMHCHBBVFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)





![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2408227.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)
![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
